molecular formula C148H221N41O47S B10785916 des-His1-[Glu9]-Glucagon (1-29) amide

des-His1-[Glu9]-Glucagon (1-29) amide

Cat. No.: B10785916
M. Wt: 3358.7 g/mol
InChI Key: RVXSASLSNHDASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-His1-[Glu9]-Glucagon (1-29) amide: is a synthetic peptide derived from glucagon, a hormone involved in glucose metabolism. This compound is specifically modified to lack histidine at position 1 and has a glutamic acid substitution at position 9, making it distinct from natural glucagon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of des-His1-[Glu9]-Glucagon (1-29) amide typically involves solid-phase peptide synthesis (SPPS). The process starts with the assembly of amino acids on a resin, followed by sequential coupling and deprotection steps. The final product is then cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound involves scaling up the SPPS process, ensuring high purity and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

Des-His1-[Glu9]-Glucagon (1-29) amide can undergo various chemical reactions, including:

  • Oxidation: : Conversion of specific amino acids to their oxidized forms.

  • Reduction: : Reduction of disulfide bonds.

  • Substitution: : Modification of amino acid residues.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like iodine or hydrogen peroxide.

  • Reduction: : Using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Substitution: : Using reagents like carbodiimides for peptide coupling.

Major Products Formed

  • Oxidation: : Oxidized amino acids.

  • Reduction: : Reduced disulfide bonds.

  • Substitution: : Modified peptide sequences.

Scientific Research Applications

Des-His1-[Glu9]-Glucagon (1-29) amide is used in various scientific research fields:

  • Chemistry: : Studying peptide synthesis and modification techniques.

  • Biology: : Investigating glucagon receptor interactions and signaling pathways.

  • Medicine: : Developing potential therapeutic agents for metabolic disorders.

  • Industry: : Producing reference standards for analytical methods.

Mechanism of Action

The compound exerts its effects by binding to glucagon receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic AMP (cAMP) levels. This pathway influences glucose metabolism and energy homeostasis.

Comparison with Similar Compounds

Des-His1-[Glu9]-Glucagon (1-29) amide is unique due to its specific modifications. Similar compounds include:

  • Natural Glucagon: : Lacks the modifications present in this compound.

  • Glucagon-like Peptides (GLP-1, GLP-2): : Related peptides with different amino acid sequences and functions.

These modifications make this compound a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

5-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C148H221N41O47S/c1-70(2)54-95(131(221)171-94(49-53-237-11)130(220)179-102(61-111(154)202)140(230)188-117(74(8)194)120(155)210)174-135(225)101(60-81-64-162-86-29-19-18-28-84(81)86)178-128(218)92(43-47-110(153)201)172-144(234)116(72(5)6)187-138(228)99(56-77-24-14-12-15-25-77)177-136(226)103(62-114(206)207)180-127(217)91(42-46-109(152)200)165-121(211)73(7)164-124(214)88(31-22-51-160-147(156)157)167-125(215)89(32-23-52-161-148(158)159)169-142(232)106(68-192)184-137(227)104(63-115(208)209)181-132(222)96(55-71(3)4)173-133(223)97(58-79-33-37-82(197)38-34-79)175-126(216)87(30-20-21-50-149)168-141(231)105(67-191)183-134(224)98(59-80-35-39-83(198)40-36-80)176-129(219)93(44-48-113(204)205)170-143(233)107(69-193)185-146(236)119(76(10)196)189-139(229)100(57-78-26-16-13-17-27-78)182-145(235)118(75(9)195)186-112(203)65-163-123(213)90(41-45-108(151)199)166-122(212)85(150)66-190/h12-19,24-29,33-40,64,70-76,85,87-107,116-119,162,190-198H,20-23,30-32,41-63,65-69,149-150H2,1-11H3,(H2,151,199)(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,210)(H,163,213)(H,164,214)(H,165,211)(H,166,212)(H,167,215)(H,168,231)(H,169,232)(H,170,233)(H,171,221)(H,172,234)(H,173,223)(H,174,225)(H,175,216)(H,176,219)(H,177,226)(H,178,218)(H,179,220)(H,180,217)(H,181,222)(H,182,235)(H,183,224)(H,184,227)(H,185,236)(H,186,203)(H,187,228)(H,188,230)(H,189,229)(H,204,205)(H,206,207)(H,208,209)(H4,156,157,160)(H4,158,159,161)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXSASLSNHDASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C148H221N41O47S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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